molecular formula C11H11BrF2O2 B577508 Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate CAS No. 1226808-72-5

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate

Cat. No.: B577508
CAS No.: 1226808-72-5
M. Wt: 293.108
InChI Key: BPPFUEMXTDPKSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a methyl group, and two fluorine atoms attached to an aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate typically involves the esterification of 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as azides or thiocyanates.

    Reduction: Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroethanol.

    Oxidation: 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetic acid.

Scientific Research Applications

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromo-2-methylphenyl)-2,2-difluoroacetate
  • Ethyl 2-(5-chloro-2-methylphenyl)-2,2-difluoroacetate
  • Ethyl 2-(5-bromo-3-methylphenyl)-2,2-difluoroacetate

Uniqueness

Ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. The presence of two fluorine atoms also enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-methylphenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O2/c1-3-16-10(15)11(13,14)9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPFUEMXTDPKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)Br)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681999
Record name Ethyl (5-bromo-2-methylphenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-72-5
Record name Ethyl (5-bromo-2-methylphenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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